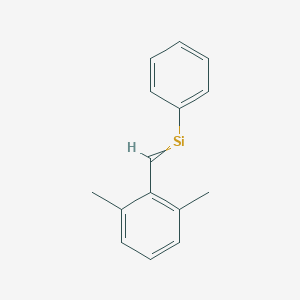![molecular formula C16H6Cl2F12Ge B12609687 Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- CAS No. 650583-83-8](/img/structure/B12609687.png)
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is a chemical compound with the molecular formula C16H6Cl2F12Ge. It is known for its unique structure, which includes two 2,4-bis(trifluoromethyl)phenyl groups attached to a germanium atom, along with two chlorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of germanium tetrachloride with 2,4-bis(trifluoromethyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process involves careful handling of the reagents and solvents to prevent contamination and ensure safety .
Analyse Des Réactions Chimiques
Types of Reactions
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of germane derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield bis[2,4-bis(trifluoromethyl)phenyl]germanium amides, while oxidation reactions can produce germanium dioxide derivatives .
Applications De Recherche Scientifique
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings
Mécanisme D'action
The mechanism of action of Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with molecular targets through its germanium center and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function and activity. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its mechanism of action, allowing it to modify the chemical environment of its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,5-bis(trifluoromethyl)phenyl)(dichloro)germane: Similar structure but with different substitution patterns on the phenyl rings.
Tetrachlorogermane: Contains four chlorine atoms attached to the germanium center, lacking the trifluoromethyl groups.
Bis(trifluoromethyl)germane: Contains trifluoromethyl groups but lacks the phenyl rings.
Uniqueness
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is unique due to the presence of both trifluoromethyl groups and phenyl rings, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other germanium compounds .
Propriétés
Numéro CAS |
650583-83-8 |
|---|---|
Formule moléculaire |
C16H6Cl2F12Ge |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
bis[2,4-bis(trifluoromethyl)phenyl]-dichlorogermane |
InChI |
InChI=1S/C16H6Cl2F12Ge/c17-31(18,11-3-1-7(13(19,20)21)5-9(11)15(25,26)27)12-4-2-8(14(22,23)24)6-10(12)16(28,29)30/h1-6H |
Clé InChI |
JZTQFHSTBNXBJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[Ge](C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
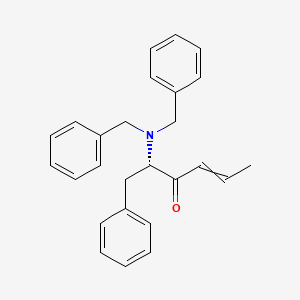
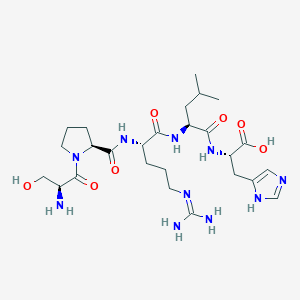
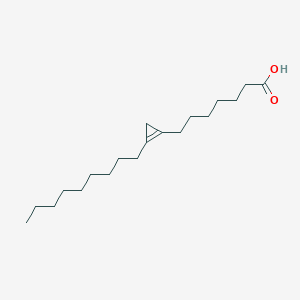
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
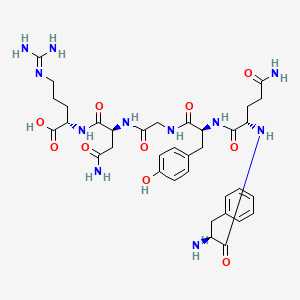
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
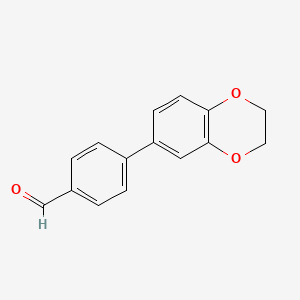
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)

